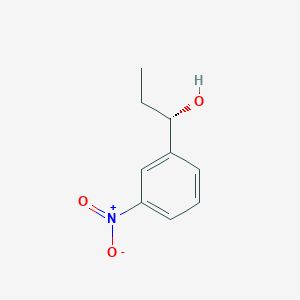

(S)-1-(3-Nitrophenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

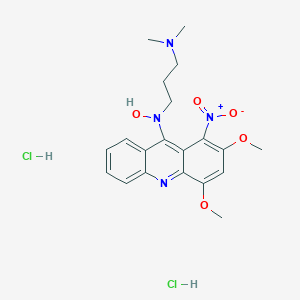

(S)-1-(3-Nitrophenyl)propan-1-ol, also known as nitrophenol, is a synthetic compound used in a variety of applications in the scientific and medical fields. It is a colorless to yellow liquid with a pleasant odor and is highly soluble in water and organic solvents. Nitrophenol is used as a starting material for the synthesis of various compounds, as a catalyst for organic reactions, and as a reagent for analytical chemistry. It has also been used in the synthesis of pharmaceuticals and in the production of dyes, resins, and other materials.

Scientific Research Applications

Synthesis and Catalysis

(S)-1-(3-Nitrophenyl)propan-1-ol and its derivatives are instrumental in synthesis and catalysis. For instance, a chiral amino alcohol-based ligand was developed for asymmetric alkynylation of chloral, resulting in chiral trichloromethyl propargyl alcohols. This pathway is pivotal for synthesizing pharmaceutically important building blocks like homophenylalanine with high enantiomeric excess (Jiang & Si, 2004).

Photophysical Properties

The substance's derivatives are significant in studying solvatochromism – how a solvent's properties can affect the spectral position of electronic absorption or emission bands. For example, derivatives like 4-[(phenylmethylene)imino]phenolates showcased solvatochromism, aiding in investigating solvent mixtures' preferential solvation (Nandi et al., 2012).

Environmental Applications

In environmental science, the substance's derivatives find applications as fluorescent markers for biodiesel quality control, utilizing industrial waste products like cardanol and glycerol. The acute toxicity and cytotoxicity of these markers were evaluated, affirming their potential for safe environmental exposure (Pelizaro et al., 2019).

Biodiesel Production

In the field of biofuel production, this compound derivatives have been used as acyl acceptors in the lipase-mediated transformation of vegetable oils into biodiesel, demonstrating high conversion rates and effective reuse of the enzyme (Modi et al., 2006).

Pharmaceutical Synthesis

The compound and its derivatives play a role in pharmaceutical synthesis. For instance, the derivatives of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol have shown promising molecular interactions against targets like cytochrome P450 17A1, suggesting their potential in anticancer activity (Ahamed et al., 2017).

Peptide Synthesis

Additionally, this compound's derivatives are utilized in peptide synthesis, especially in solid-phase peptide synthesis (SPPS), where protecting groups like Npb-OH derived from it offer environmentally friendly alternatives for side-chain protection and deprotection (Chen et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . The associated hazard statements are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(1S)-1-(3-nitrophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJDXFJBNGGBI-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444655 |

Source

|

| Record name | (S)-1-(3-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188770-83-4 |

Source

|

| Record name | (S)-1-(3-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)

![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)